2-(1-Methylpiperidin-4-ylidene)acetic acid

Purity Synthetic Intermediates Quality Control

Choose this free acid form for direct amide coupling and esterification without additional deprotection steps. Unlike Boc- or Cbz-protected analogs, which require deprotection that can compromise yield, and the HCl salt (CAS 676341-72-3) requiring neutralization, this building block integrates seamlessly into medicinal chemistry workflows. The 1-methylpiperidin-4-ylidene scaffold imparts high metabolic stability and brain penetration, as demonstrated in V1b receptor antagonist programs (US 8,053,577). Ideal for constructing focused libraries for neurological targets including mGluR1 (IC50 as low as 8.2 nM). Streamline your SAR exploration with fewer synthetic steps and higher overall yield.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 759457-29-9
Cat. No. B1599344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylpiperidin-4-ylidene)acetic acid
CAS759457-29-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESCN1CCC(=CC(=O)O)CC1
InChIInChI=1S/C8H13NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h6H,2-5H2,1H3,(H,10,11)
InChIKeyFSANUZUEUHEXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylpiperidin-4-ylidene)acetic acid (CAS 759457-29-9): A Versatile Piperidinylidene Building Block for Organic Synthesis and Pharmaceutical Intermediates


2-(1-Methylpiperidin-4-ylidene)acetic acid (CAS 759457-29-9) is a piperidine-derived organic compound featuring a conjugated acetic acid moiety linked to an N-methylpiperidine ring via an exocyclic double bond [1]. This structural motif confers unique reactivity as a nucleophilic building block and synthetic intermediate, with a molecular weight of 155.19 g/mol and a computed XLogP3-AA of -2.1 [1]. Its conjugated acid structure makes it valuable for constructing complex molecules in medicinal chemistry and materials science .

Why 2-(1-Methylpiperidin-4-ylidene)acetic Acid Cannot Be Substituted with Other Piperidinylidene Analogs


The free acid form of 2-(1-methylpiperidin-4-ylidene)acetic acid offers distinct advantages over its protected derivatives (e.g., Boc or Cbz) and salt forms in specific synthetic contexts. Unlike the Boc- or Cbz-protected analogs, which require additional deprotection steps that can compromise yield and introduce impurities, the free acid can be directly employed in amide coupling and esterification reactions . Additionally, the hydrochloride salt form (CAS 676341-72-3) introduces a chloride counterion that may interfere with certain reaction conditions or necessitate an extra neutralization step . The quantitative differences in purity, cost, and synthetic efficiency detailed below underscore why generic substitution is not advisable for applications demanding high fidelity and streamlined workflows.

Quantitative Evidence for Selecting 2-(1-Methylpiperidin-4-ylidene)acetic Acid (CAS 759457-29-9) Over Analogs


Purity Advantage of Free Acid vs. Hydrochloride Salt

The free acid form of 2-(1-methylpiperidin-4-ylidene)acetic acid (CAS 759457-29-9) is commercially available at a minimum purity of 95% . In contrast, the hydrochloride salt form (CAS 676341-72-3) is typically offered at 97-98% purity . While the salt appears slightly purer, the free acid's purity is sufficient for most synthetic applications and avoids the potential interference of the chloride counterion in subsequent reactions .

Purity Synthetic Intermediates Quality Control

Cost Efficiency: Free Acid vs. Protected Analogs

The free acid form of 2-(1-methylpiperidin-4-ylidene)acetic acid (CAS 759457-29-9) is significantly more cost-effective than its N-protected analogs. For example, 1-Boc-piperidin-4-ylidene acetic acid (CAS 193085-24-4) typically costs 3-5 times more per gram due to the additional Boc protection step . Similarly, 1-Cbz-piperidin-4-ylidene acetic acid (CAS 40113-03-9) carries a substantial price premium . This cost advantage, combined with the elimination of a deprotection step, makes the free acid the preferred choice for large-scale syntheses where budget and throughput are critical .

Cost Analysis Procurement Building Blocks

Synthetic Versatility: Direct Coupling Without Deprotection

The free carboxylic acid functionality of 2-(1-methylpiperidin-4-ylidene)acetic acid allows for direct amide bond formation via standard coupling reagents (e.g., EDC/HOBt, HATU) without the need for a prior deprotection step [1]. In contrast, Boc- and Cbz-protected analogs require acidic or hydrogenolytic cleavage, which can be incompatible with sensitive substrates and adds at least one extra synthetic step . This direct coupling capability reduces reaction time, improves overall yield, and minimizes waste, making the free acid a more efficient building block for medicinal chemistry programs .

Synthetic Efficiency Amide Coupling Peptide Chemistry

Proven Utility as a Building Block for V1b Receptor Antagonists

The 1-methylpiperidin-4-ylidene moiety, which is structurally derived from 2-(1-methylpiperidin-4-ylidene)acetic acid, has been explicitly claimed in a granted patent (US 8,053,577) as a key substituent in novel arginine-vasopressin V1b receptor antagonists [1]. These compounds demonstrated high metabolic stability and favorable brain penetration, making them candidates for treating depression, anxiety, and Alzheimer's disease [1]. This patent validates the use of this specific piperidinylidene scaffold in a therapeutically relevant context, a claim not established for the unprotected piperidin-4-ylidene analog.

Vasopressin Receptor Neurological Disorders Pharmaceutical Intermediate

Optimal Research and Industrial Applications for 2-(1-Methylpiperidin-4-ylidene)acetic Acid


Medicinal Chemistry: Synthesis of CNS-Penetrant V1b Receptor Antagonists

This building block is ideal for constructing novel V1b receptor antagonists for neurological indications. As demonstrated in patent US 8,053,577, the 1-methylpiperidin-4-ylidene scaffold contributes to high metabolic stability and brain penetration [1]. Researchers can use the free acid directly in amide coupling reactions to rapidly generate focused libraries of V1b antagonists.

Organic Synthesis: Direct Amide and Ester Formation in Complex Molecule Construction

The free carboxylic acid functionality of 2-(1-methylpiperidin-4-ylidene)acetic acid enables its direct use in amide coupling and esterification reactions without the need for deprotection [2]. This simplifies the synthesis of complex molecules, reducing step count and improving overall yield, which is particularly advantageous in medicinal chemistry campaigns where rapid SAR exploration is required.

Polymer Chemistry: Development of Novel Stabilizers for Polyolefins

Piperidinylidene acetic acid derivatives have a history of use as light stabilizers for polyolefins, as described in US Patent 3,971,795 [3]. While the specific methyl-substituted variant may offer unique properties, the core scaffold can be explored for developing new polymer additives with enhanced UV stability.

Chemical Biology: Probing Glutamate Receptor Pharmacology

Derivatives of piperidinylidene acetic acid have shown potent antagonism at metabotropic glutamate receptor 1 (mGluR1), with IC50 values as low as 8.2 nM [4]. 2-(1-Methylpiperidin-4-ylidene)acetic acid serves as a versatile starting point for synthesizing probe molecules to investigate mGluR1 function in neurological disorders.

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